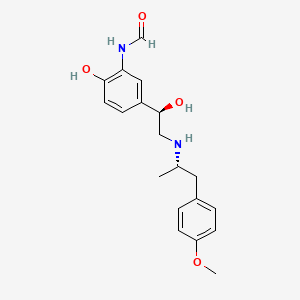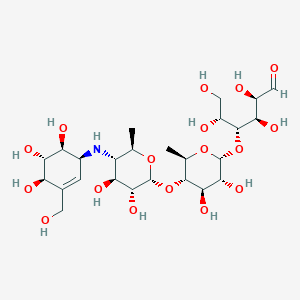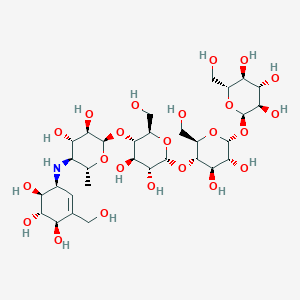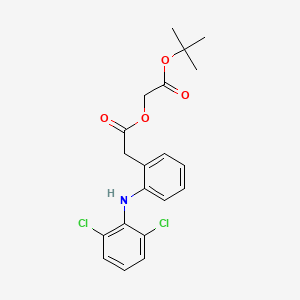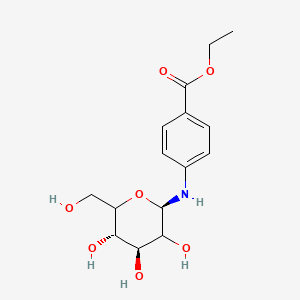
Benzocaine N-|A-D-Glucoside
Descripción general
Descripción
Benzocaine N-Glucoside, also known as N-Glucoanesthesin, is a compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 . It is used in the field of neurology and pain and inflammation research .
Synthesis Analysis
Benzocaine is a precursor for promising derivatives. Electrophilic and nucleophilic reactions of benzocaine are common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .Molecular Structure Analysis
Benzocaine N-β-D-Glucoside contains a total of 45 bonds, including 24 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic secondary amine, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 aliphatic ether .Chemical Reactions Analysis
Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .Physical And Chemical Properties Analysis
The structural polymorphism (forms I, II, III) of benzocaine influences its solubility, apparent solubility, and chemical stability, which are vital parameters for preformulation and formulation work . The differences in solubility, dissolution, and permeability through artificial biological membranes resulting from the polymorphic forms of benzocaine were established .Aplicaciones Científicas De Investigación
Local Buccal Anesthesia
A study by Maffei et al. (2004) focused on the development of bi-layered tablets containing benzocaine for local buccal administration. The tablets were designed for controlled and prolonged release of the drug towards the mucosa, specifically for stomatological procedures and treating oral mucositis pain from chemotherapy (Maffei et al., 2004).
Methemoglobinemia Risk
Benzocaine has been associated with methemoglobinemia, a condition where hemoglobin cannot bind and deliver oxygen normally. Kuschner et al. (2000) reported a case of benzocaine-associated methemoglobinemia in a healthy research participant, highlighting the importance of informed consent regarding this risk (Kuschner et al., 2000).
Solvent and Permittivity Dependence
Warnke et al. (2015) studied the solvent and permittivity dependence of benzocaine, finding that it adopts at least two distinct structural forms in the gas phase, influenced by the properties of the solvent used in the electrospray ionization process (Warnke et al., 2015).
Water Solubility Enhancement
Volkova and Talanova (2018) synthesized Ethyl ester of p-(N-α-D-glucopyranoside)aminobenzoic acid by condensing benzocaine with glucose, enhancing its solubility in water. This modification led to decreased lipophilicity and increased solubility, potentially enhancing its biological activity (Volkova & Talanova, 2018).
Pharmacokinetics and Toxicology
Research has also been conducted on the pharmacokinetics and toxicology of benzocaine. For instance, Taleb et al. (2013) discussed benzocaine-induced methemoglobinemia, its causes, presentation, and management (Taleb et al., 2013).
Micro/Nanoparticle Encapsulation
Grillo et al. (2009) developed and validated an analytical methodology for evaluating benzocaine content in micro and nanoparticles. The encapsulation efficiency of benzocaine in these particles was studied, highlighting its potential for controlled drug delivery systems (Grillo et al., 2009).
Pediatric Exposures
Vohra et al. (2017) conducted a retrospective study on pediatric exposures to topical benzocaine preparations, emphasizing the need for careful use and monitoring due to the risk of methemoglobinemia in children (Vohra et al., 2017).
Mecanismo De Acción
Target of Action
Benzocaine N-β-D-Glucoside is a derivative of Benzocaine, which is a local anesthetic used in the management of pain control . It belongs to the ester local anesthetic class of medications . The primary targets of Benzocaine are the sodium channels in nerve cells .
Mode of Action
Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .
Biochemical Pathways
The biochemical pathways affected by Benzocaine involve the transmission of impulses along nerve fibers and at nerve endings . Electrophilic and nucleophilic reactions of Benzocaine are common procedures to construct a library of Benzocaine derivatives, which have promising features that could be correlated with their biological activities .
Pharmacokinetics
Benzocaine undergoes ester hydrolysis to form 4-aminobenzoic acid, acetylation to form acetylbenzocaine, or N-hydroxylation to form benzocaine hydroxide . 4-aminobenzoic acid can be acetylated or acetylbenzocaine can undergo ester hydrolysis to form 4-acetaminobenzoic acid .
Result of Action
The result of Benzocaine’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes and insect bites or minor skin irritations . It is commonly used for local anesthesia in many over-the-counter products .
Action Environment
The action, efficacy, and stability of Benzocaine N-β-D-Glucoside can be influenced by various environmental factors. It is recommended to store Benzocaine N-β-D-Glucoside at a temperature of 2-8°C .
Safety and Hazards
The safety data sheet for Benzocaine N-Glucoside advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
The development of the next generation of drugs that can selectively target one of the nine types of voltage-gated sodium channel expressed in the body requires a much better understanding of how current channel blockers work . This understanding can help uncover ways to selectively target different human channels .
Análisis Bioquímico
Biochemical Properties
Benzocaine N-|A-D-Glucoside plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit acetylcholine esterase, cyclooxygenase, and fatty acid transport proteins . These interactions suggest that this compound may possess anti-inflammatory and antimicrobial properties, similar to its precursor, benzocaine . The nature of these interactions involves both electrophilic and nucleophilic reactions, which are common in the synthesis and activity of benzocaine derivatives .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of short-chain fatty acids, which are crucial for maintaining energy balance and normal physiological functions . Additionally, this compound may impact glucose and lipid metabolism, potentially offering therapeutic benefits for metabolic disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits acetylcholine esterase, which is involved in neurotransmission . This inhibition can result in prolonged nerve signal transmission, contributing to its anesthetic effects. Furthermore, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions . Long-term exposure to this compound may lead to changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended therapeutic effects, such as pain relief and anti-inflammatory properties . At higher doses, it can cause adverse effects, including methemoglobinemia and other toxic reactions . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydrolysis to produce para-aminobenzoic acid and other metabolites . These metabolites can then enter various metabolic pathways, influencing metabolic flux and metabolite levels . The interaction with enzymes such as glucosidases and glucosyltransferases plays a crucial role in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The glucoside moiety of the compound enhances its water solubility, improving its bio-distribution and metabolism . This property is particularly beneficial for its therapeutic applications, as it allows for more efficient delivery to target tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins . Additionally, the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic effects.
Propiedades
IUPAC Name |
ethyl 4-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12+,13?,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREAPVFREJJKCA-OONHEIRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747088 | |
| Record name | N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28315-50-6 | |
| Record name | N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



